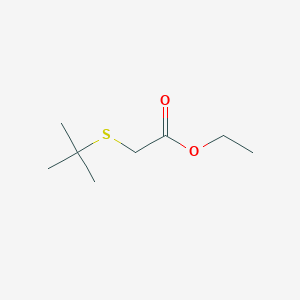
Tyr-Pro-Phe
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polypeptides with specific sequences involves the polymerization of amino acid esters, as demonstrated in the synthesis of a polypeptide having the repeating sequence (Tyr-Ala-Glu)n. This particular polypeptide was synthesized by polymerizing the N-hydroxysuccinimide ester of O-benzyl-L-tyrosyl-L-alanyl-γ-benzyl-L-glutamate. Subsequent removal of the benzyl protective groups was achieved using hydrogen bromide, yielding a polymer with an average molecular weight of over 60,000, which corresponds to more than 500 amino acid residues per polypeptide chain .
Molecular Structure Analysis
The molecular structure of the dipeptide L-proline-tyrosine (Pro-Tyr) has been extensively studied. Conformational analysis through molecular mechanics and ab initio calculations revealed the energetically preferred conformations of the Pro-Tyr dipeptide. A total of 108 possible conformations were investigated, and the most stable ones were identified using Ramachandran maps. The optimized molecular structure of the Pro-Tyr dipeptide in its ground electronic state was determined using density functional theory with B3LYP functional and 6-31G(d,p) and 6-31++G(d,p) basis sets. Additionally, dimeric forms of the dipeptide were formed and analyzed to determine their energetically preferred conformations .
Chemical Reactions Analysis
The polypeptide poly(Tyr-Ala-Glu) exhibits a pH-dependent conformational change. At low pH, it assumes an α-helical structure, while at high pH, it transitions to a random coil conformation. This transition occurs at pH 6 in the absence of salt and pH 11 in the presence of salt. The stability of the helical conformation is proposed to be due to hydrogen bonding between the carboxylate group of the ith glutamic acid residue and the hydroxyl group of the (i + 4)th tyrosine residue. The complex optical rotatory dispersion (ORD) of the helical poly(Tyr-Ala-Glu) is attributed to the superposition of the ORD of an α-helix and that of a regular array of phenolic chromophores, which results from the immobilization of the aromatic rings in the specific structure of the polymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of the Pro-Tyr dipeptide were investigated through vibrational spectroscopy. The fundamental vibrational wavenumbers, infrared (IR) intensities, and Raman activities of the global conformation of both monomeric and dimeric forms of the dipeptide were calculated. These theoretical results were then compared with the experimental vibrational spectra of solid Pro-Tyr dipeptide. The total energy distributions (TED) of the vibrational modes were calculated using Scaled Quantum Mechanical (SQM) analysis, which facilitated the vibrational assignment based on the calculated TED of the modes .
Wissenschaftliche Forschungsanwendungen
-
Cancer Research
- Summary of Application : The peptide sequence Pro-Pro-Phe-Phe has been investigated for its potential as a safe and effective anticancer drug lead . This research focused on the influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells .
- Methods of Application : The study involved the use of cyclic peptides such as cyclo (Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), called CLA, and cyclo (Pro-homoPro-β 3 homoPhe-Phe-), called P11 . These peptides were tested on melanoma cells to observe their cytotoxic and cytostatic effects .
- Results : CLA reduced the viability of melanoma cells to 50% of control at about 10 µM, whereas P11 at about 40 µM after 48 h incubation . A linear derivative of P11 did not induce any effect in melanoma cells .
-
Neuroscience
- Summary of Application : The peptide Cyclo- (L-Pro-L-Phe) has been isolated from the jellyfish-derived fungus Aspergillus flavus and studied for its neuroprotective effects .
- Methods of Application : The study involved the use of the 3- (4, 5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay, lactate dehydrogenase release, and the Hoechst 33342 staining assay in SH-SY5Y cells .
- Results : Cyclo- (L-Pro-L-Phe) reduced hydrogen peroxide-induced apoptosis as well as the generation of reactive oxygen species . It also prevented the loss of mitochondrial membrane potential and inhibited the activation of mitochondria-related apoptotic proteins, such as caspase 3 and poly (ADP-ribose) polymerase .
-
Antioxidant Research
- Summary of Application : A peptide derived from casein, Tyr-Phe-Tyr-Pro-Glu-Leu, has been found to have strong radical scavenging activity .
- Methods of Application : The peptide was obtained through the peptic hydrolysis of casein .
- Results : The peptide was found to be effective against DPPH, superoxide, and hydroxyl radicals .
-
Peptide Probes
- Summary of Application : Peptide probes with aromatic residues Tyr and Phe at the X position have been used to recognize denatured collagen .
- Methods of Application : The study involved the use of fluorescence micrographs of the stained impaired intestine sections .
- Results : The stained sections showed a significant green fluorescence, demonstrating the high specificity of the three peptide probes to recognize denatured collagen .
-
Opioid Research
- Summary of Application : The peptide sequence Tyr-Pro-Phe-Phe is found in endomorphin-2, a tetrapeptide that has high specificity and affinity for the μ-opioid receptor .
- Methods of Application : Endomorphin-2 is naturally occurring and binds exclusively and strongly to the μ-opioid receptor .
- Results : The binding of endomorphin-2 to the μ-opioid receptor is thought to play a role in pain regulation .
-
Selective Peptide Cleavage
- Summary of Application : A novel tyrosine hyperoxidation enabling selective peptide cleavage has been reported .
- Methods of Application : The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .
- Results : This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications .
-
Peptide Probes
- Summary of Application : Peptide probes with aromatic residues Tyr and Phe at the X position have been used to recognize denatured collagen .
- Methods of Application : The study involved the use of fluorescence micrographs of the stained impaired intestine sections .
- Results : The stained sections showed a significant green fluorescence, demonstrating the high specificity of the three peptide probes to recognize denatured collagen .
-
Opioid Research
- Summary of Application : The peptide sequence Tyr-Pro-Phe-Phe is found in endomorphin-2, a tetrapeptide that has high specificity and affinity for the μ-opioid receptor .
- Methods of Application : Endomorphin-2 is naturally occurring and binds exclusively and strongly to the μ-opioid receptor .
- Results : The binding of endomorphin-2 to the μ-opioid receptor is thought to play a role in pain regulation .
-
Selective Peptide Cleavage
- Summary of Application : A novel tyrosine hyperoxidation enabling selective peptide cleavage has been reported .
- Methods of Application : The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .
- Results : This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications .
Eigenschaften
IUPAC Name |
2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWNNJFKNDKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405408 | |
| Record name | Tyr-Pro-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-Pro-Phe | |
CAS RN |
72122-59-9 | |
| Record name | Tyr-Pro-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



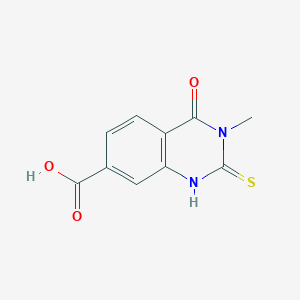
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
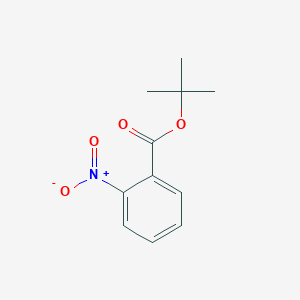
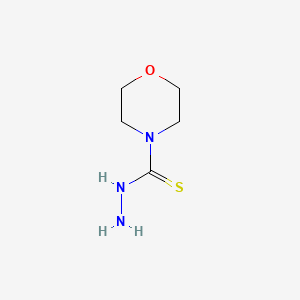
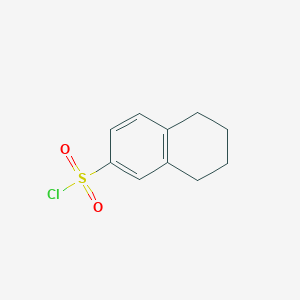
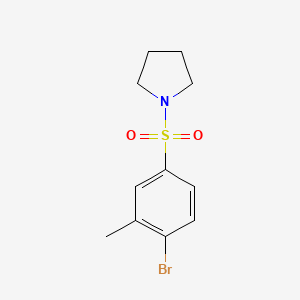
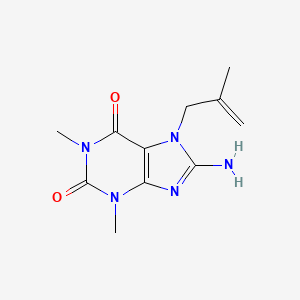
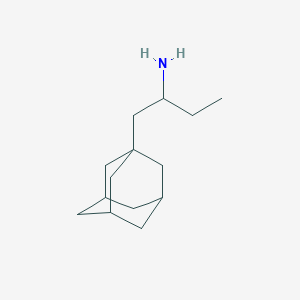
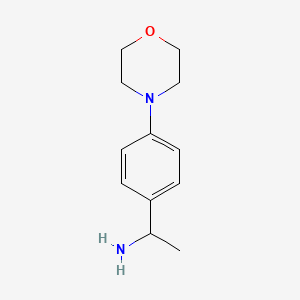



![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)
